molecular formula C8H6FNO2 B7899980 2-Fluoro-5-formylbenzamide

2-Fluoro-5-formylbenzamide

Cat. No.: B7899980
M. Wt: 167.14 g/mol
InChI Key: AGTYGTIAQKNLSW-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position on the benzamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process often includes purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-formylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-fluoro-5-formylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

    2-Fluoro-5-nitrobenzamide: Similar structure but with a nitro group instead of a formyl group.

    2-Fluoro-5-methylbenzamide: Contains a methyl group instead of a formyl group.

    2-Fluoro-5-chlorobenzamide: Features a chlorine atom instead of a formyl group.

Uniqueness: 2-Fluoro-5-formylbenzamide is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-fluoro-5-formylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTYGTIAQKNLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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